Cas no 58759-08-3 (2-oxo-2-(thiophen-3-yl)acetaldehyde)
58759-08-3 structure
Product Name:2-oxo-2-(thiophen-3-yl)acetaldehyde
Numéro CAS:58759-08-3
Le MF:C6H4O2S
Mégawatts:140.159760475159
CID:2626768
PubChem ID:249986
Update Time:2025-04-21
2-oxo-2-(thiophen-3-yl)acetaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- oxo(thiophen-3-yl)acetaldehyde
- 2-BROMOMETHYLTHIOPHENE; 2-(BROMOMETHYL)-THIOPHENE; 2-bromomethyl thiophene; AGN-PC-00H12Q; (thienyl-3) glyoxal; 3-thienylglyoxal; thien-3-ylglyoxal; 2-(bromomethyl)-thiophene; AKOS013400768; thienylmethyl bromide; ANW-59715; (2-bromomethyl)thiophene; 2-thenyl bromide; SureCN354163; 3-Thienylglyoxal; thien-2-ylmethyl bromide; Thiophene, 2-(bromomethyl)-; oxo-thiophen-3-yl-acetaldehyde; (3-thienyl)glyoxal; [3]Thienyl-glyoxal;
- 2-oxo-2-(thiophen-3-yl)acetaldehyde
- 58759-08-3
- AKOS020740950
- DTXSID20974279
- NSC-68905
- EN300-1240745
- 2-oxo-2-thiophen-3-ylacetaldehyde
- Z1511750329
- AT16766
- (3-Thienyl)glyoxal
- SCHEMBL7493836
- IOVFHLJNAMPRHI-UHFFFAOYSA-N
- NSC68905
-
- Piscine à noyau: 1S/C6H4O2S/c7-3-6(8)5-1-2-9-4-5/h1-4H
- La clé Inchi: IOVFHLJNAMPRHI-UHFFFAOYSA-N
- Sourire: S1C=CC(C(C=O)=O)=C1
Propriétés calculées
- Qualité précise: 139.99322
- Masse isotopique unique: 139.9932
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 2
- Complexité: 133
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.3
- Surface topologique des pôles: 62.4
Propriétés expérimentales
- Dense: 1.3
- Point d'ébullition: 210.5°C at 760 mmHg
- Point d'éclair: 81.1°C
- Indice de réfraction: 1.56
- Le PSA: 34.14
- Le LogP: 1.12970
2-oxo-2-(thiophen-3-yl)acetaldehyde PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1240745-1.0g |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-1240745-50mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 50mg |
$209.0 | 2023-10-02 | |
| Enamine | EN300-1240745-100mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 100mg |
$312.0 | 2023-10-02 | |
| Enamine | EN300-1240745-250mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 250mg |
$444.0 | 2023-10-02 | |
| Enamine | EN300-1240745-500mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 500mg |
$702.0 | 2023-10-02 | |
| Enamine | EN300-1240745-1000mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 1000mg |
$900.0 | 2023-10-02 | |
| Enamine | EN300-1240745-2500mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 2500mg |
$1763.0 | 2023-10-02 | |
| Enamine | EN300-1240745-5000mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 5000mg |
$2608.0 | 2023-10-02 | |
| Enamine | EN300-1240745-10000mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 10000mg |
$3868.0 | 2023-10-02 | |
| Aaron | AR01GJXR-50mg |
oxo(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95% | 50mg |
$313.00 | 2025-02-14 |
2-oxo-2-(thiophen-3-yl)acetaldehyde Littérature connexe
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
58759-08-3 (2-oxo-2-(thiophen-3-yl)acetaldehyde) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot